[1-(tert-butyl)-1H-pyrazol-4-yl](1-hydroxy-2-naphthyl)methanone
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Description
“1-(tert-butyl)-1H-pyrazol-4-ylmethanone” is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35 . It is also known as 2-(1-tert-butyl-1H-pyrazole-4-carbonyl)naphthalen-1-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a naphthalene ring via a carbonyl group . The pyrazole ring carries a tert-butyl group, and the naphthalene ring has a hydroxyl group .Scientific Research Applications
Green Synthesis Methods
The compound and its derivatives have been synthesized using environmentally friendly methods. Doherty et al. (2022) described a green approach to synthesize acyl pyrazole derivatives, emphasizing solvent-free conditions and avoiding the need for column chromatography (Doherty et al., 2022).
Anticancer Agent Synthesis
Research by Gouhar and Raafat (2015) explored the synthesis of naphthalenyl oxiran derivatives, which underwent reactions with various nucleophiles to yield hydroxy pyrazoles. Some of these synthesized compounds were evaluated for their anticancer properties (Gouhar & Raafat, 2015).
Regioselectivity in Synthesis
Martins et al. (2012) studied the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, focusing on the reaction of 4-alkoxy-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. Their work highlights the regioselectivity of the process, crucial for synthesizing specific pyrazole derivatives (Martins et al., 2012).
Dimerization and Molecular Interactions
Zheng, Wang, and Fan (2010) synthesized new 3,5-diaryl-1H-pyrazoles and investigated their dimerization through hydrogen bonding, which is significant for understanding molecular interactions (Zheng, Wang, & Fan, 2010).
Antifungal Activity
Lv et al. (2013) synthesized novel methanone derivatives and found that some of these compounds, including those with 4-tert-butylphenyl groups, demonstrated promising antifungal activity (Lv et al., 2013).
Antibacterial and Antioxidant Activities
Golea Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities, contributing to the understanding of their potential pharmaceutical applications (Lynda, 2021).
Properties
IUPAC Name |
(1-tert-butylpyrazol-4-yl)-(1-hydroxynaphthalen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)20-11-13(10-19-20)16(21)15-9-8-12-6-4-5-7-14(12)17(15)22/h4-11,22H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOYVFLPZKNJGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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